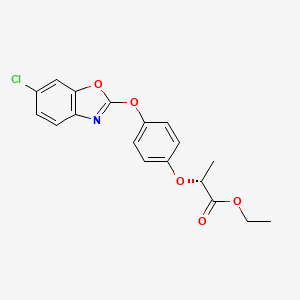

Fenoxaprop-P-ethyl

描述

属性

IUPAC Name |

ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKBPHSEKWERTG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034598 | |

| Record name | Fenoxaprop-P-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71283-80-2 | |

| Record name | Fenoxaprop P-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71283-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxaprop-P-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071283802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxaprop-P-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-2[4-[(6-chloro-2-benzoxazolyl)oxy]-phenoxy]-propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXAPROP-P-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CSW9U08K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Fenoxaprop-P-ethyl on Acetyl-CoA Carboxylase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenoxaprop-P-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical class. Its herbicidal activity is primarily attributed to the potent and specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase catalyzes the first committed step in de novo fatty acid biosynthesis. By inhibiting this crucial enzyme, this compound disrupts the production of essential fatty acids, leading to a breakdown of cell membrane integrity and ultimately, cell death. This guide provides a comprehensive overview of the molecular mechanism of action, quantitative inhibition data, detailed experimental protocols for ACCase activity assays, and a visualization of the downstream consequences of ACCase inhibition.

Core Mechanism of Action

This compound itself is a pro-herbicide. Following absorption into the plant, it is rapidly hydrolyzed to its biologically active form, fenoxaprop acid. This active metabolite targets the carboxyltransferase (CT) domain of the plastidial ACCase enzyme in monocotyledonous plants[1].

ACCase is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids, which are fundamental components of cell membranes, signaling molecules, and energy storage compounds[2]. The inhibition of ACCase by fenoxaprop acid is a non-competitive process with respect to the substrates acetyl-CoA, ATP, and bicarbonate.

The selectivity of this compound arises from the structural differences in the ACCase enzyme between grass species (monocots) and broadleaf plants (dicots). Most grass species possess a homomeric (eukaryotic-type) ACCase in their chloroplasts that is sensitive to FOP herbicides. In contrast, broadleaf plants have a heteromeric (prokaryotic-type) ACCase in their plastids that is insensitive to these herbicides[3].

Quantitative Inhibition Data

The inhibitory potency of this compound and its active form, fenoxaprop acid, against ACCase is typically quantified by the half-maximal inhibitory concentration (IC50). These values can vary significantly between susceptible and resistant plant biotypes.

| Herbicide Form | Plant Species/Biotype | IC50 Value | Reference |

| Fenoxaprop acid | Avena fatua (Wild Oat - Susceptible) | Data suggests high sensitivity | [4] |

| Fenoxaprop acid | Avena fatua (Wild Oat - Resistant) | 7206.557-fold higher than susceptible | [4] |

| Fenoxaprop acid | General | pI50 = 7.2 (equivalent to an IC50 in the nanomolar range) | [5] |

| This compound | Echinochloa colona (Junglerice - Susceptible) | Significant inhibition between 0.1 and 1 µM | [6] |

| This compound | Echinochloa colona (Junglerice - Resistant) | Similar sensitivity to susceptible at the enzyme level | [6] |

Experimental Protocols

Radiometric Assay for ACCase Activity

This method measures the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

Materials:

-

Plant tissue (e.g., young leaves)

-

Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol)

-

Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 5 mM MgCl2, 100 mM KCl, 2 mM DTT)

-

Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled)

-

Fenoxaprop acid (or this compound for in vitro hydrolysis studies)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the assay buffer, enzyme extract, and varying concentrations of the inhibitor (Fenoxaprop acid).

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrates: acetyl-CoA, ATP, and NaH¹⁴CO₃.

-

Allow the reaction to proceed for a specific time (e.g., 10-20 minutes).

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding a strong acid (e.g., HCl), which also removes unincorporated ¹⁴CO₂.

-

Dry the samples (e.g., in a heating block or oven).

-

Resuspend the residue in water, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of malonyl-CoA formation.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

Malachite Green Colorimetric Assay for ACCase Activity

This non-radioactive method quantifies the ADP produced during the ACCase reaction. The ADP is then used in a series of enzymatic reactions that result in the reduction of a tetrazolium salt to a colored formazan product, or alternatively, measures the inorganic phosphate released.

Materials:

-

Enzyme extract (prepared as in the radiometric assay)

-

Assay buffer

-

Substrates: Acetyl-CoA, ATP, NaHCO₃

-

Fenoxaprop acid

-

Malachite green reagent

-

Microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, enzyme extract, and a range of inhibitor concentrations.

-

-

Reaction Initiation:

-

Start the reaction by adding the substrates (acetyl-CoA, ATP, and NaHCO₃).

-

Incubate the plate at a controlled temperature for a set time.

-

-

Color Development:

-

Measurement and Analysis:

-

Measure the absorbance at the appropriate wavelength (typically around 620-660 nm) using a microplate reader[7][8][9].

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of phosphate produced and, consequently, the ACCase activity.

-

Determine the IC50 value by plotting activity against inhibitor concentration.

-

Visualizations

Signaling Pathway of this compound Action

References

- 1. mdpi.com [mdpi.com]

- 2. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 3. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

- 7. eubopen.org [eubopen.org]

- 8. cohesionbio.com [cohesionbio.com]

- 9. biogot.com [biogot.com]

Chemical structure and synthesis pathway of Fenoxaprop-P-ethyl

An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenoxaprop-P-ethyl

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and synthesis of active compounds is paramount. This guide provides a detailed overview of this compound, a widely used herbicide, focusing on its chemical structure and manufacturing pathway.

Chemical Structure

This compound is the (R)-enantiomer of the aryloxyphenoxypropionate class of herbicides.[1][2] The '-P-' in its name designates it as the biologically active enantiomer, which is significantly more effective as a herbicide than its (S)-isomer. It functions as a selective, systemic herbicide with contact action, primarily used to control annual and perennial grasses. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis and lipid formation in targeted plant species.[1][3]

The key identifiers and properties of this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | [4][5] |

| CAS Number | 71283-80-2 | [4][6] |

| Molecular Formula | C18H16ClNO5 | [1][4][7] |

| Molecular Weight | 361.78 g/mol | [6][7] |

| Canonical SMILES | CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | [1] |

| Physical State | White to light beige solid | [2][8] |

| Solubility | Practically insoluble in water (0.7 mg/L at 20°C) | [2][9] |

Synthesis Pathway

The commercial production of this compound involves a multi-step chemical synthesis. The core of the synthesis is the formation of an ether linkage between a substituted benzoxazole ring system and a phenoxypropionate moiety. While various specific methodologies exist, a common pathway involves the reaction of a chlorobenzoxazole derivative with a hydroxyphenoxypropionate derivative.

A generalized synthesis pathway is outlined below:

Caption: Synthesis of this compound.

An alternative pathway involves the initial reaction of 2,6-dichlorobenzoxazole with 2-(4-hydroxyphenoxy)propionic acid, followed by esterification with ethanol to yield the final product.[10][11]

Experimental Protocols and Data

Several patented methods provide specific details on the synthesis of this compound. The following table summarizes the experimental conditions and results from selected protocols.

| Parameter | Protocol 1 (CN102070550B) | Protocol 2 (CN102070550B) | Protocol 3 (CN101177417A) |

| Starting Material 1 | 2,6-Dichlorobenzoxazole (0.2 mol) | 2,6-Dichlorobenzoxazole (0.105 mol) | 2,6-Dichlorobenzoxazole (0.525 mol) |

| Starting Material 2 | R-(+)-2-(4-Hydroxyphenoxy) ethyl propionate (0.2 mol) | R-(+)-2-(4-Hydroxyphenoxy) ethyl propionate (0.1 mol) | 2-(4-Hydroxyphenoxy)propionic acid (0.5 mol) |

| Reagent | Anhydrous potassium carbonate (0.3 mol) | Anhydrous potassium carbonate (0.25 mol) | Solid sodium hydroxide (1.5 mol) |

| Solvent | Acetonitrile (400 mL) | Ethyl acetate (200 mL) and 25% NaCl solution (200 mL) | Toluene and Water |

| Reaction Temperature | Reflux | 50°C | 50°C initially, then 80-90°C |

| Reaction Time | 35 hours | 12 hours | 4 hours, then 1 hour |

| Yield | 85% | 94% | 95% (for the intermediate acid) |

| Product Purity | 94% | 98% | Not specified for final product |

| Optical Purity | 94% | 98% | Not specified |

Detailed Methodologies:

Protocol 1 (Anhydrous Conditions): This protocol involves dissolving 2,6-dichlorobenzoxazole and R-(+)-2-(4-hydroxyphenoxy) ethyl propionate in acetonitrile.[12] Anhydrous potassium carbonate is then added, and the mixture is heated to reflux for 35 hours.[12] After the reaction, the organic solvent is removed under reduced pressure. The crude product is then purified by recrystallization from ethanol to yield this compound as white needle-like crystals.[12]

References

- 1. This compound (Ref: AE F046360) [sitem.herts.ac.uk]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. Fenoxaprop-ethyl [sitem.herts.ac.uk]

- 4. This compound | C18H16ClNO5 | CID 91707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [titanunichem.com]

- 10. CN101177417A - Method for preparing herbicide this compound - Google Patents [patents.google.com]

- 11. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]

- 12. CN102070550B - Method for synthesizing this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Biochemical and Physiological Effects of Fenoxaprop-P-ethyl on Grass Weeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-P-ethyl is a selective, post-emergence herbicide widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its herbicidal activity stems from the targeted inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids.[1][2] This guide provides a comprehensive overview of the biochemical and physiological consequences of this compound application on susceptible grass weeds, delving into its mechanism of action, the physiological responses of the plant, and the mechanisms of resistance that have evolved in certain weed biotypes. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and understanding of this important herbicide.

Biochemical Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound is a member of the aryloxyphenoxypropionate ("fop") class of herbicides.[3] Upon absorption by the leaves, it is translocated systemically throughout the plant, accumulating in the meristematic tissues where cell division and growth are most active.[2][4] The primary molecular target of this compound is the enzyme acetyl-CoA carboxylase (ACCase).[1][5]

ACCase catalyzes the first committed step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[5] In grass weeds, the plastidic form of ACCase is a homodimeric protein, which is sensitive to aryloxyphenoxypropionate herbicides.[6] this compound acts as a potent and specific inhibitor of this enzyme, effectively blocking the production of malonyl-CoA.[1]

The inhibition of ACCase leads to a cascade of downstream effects:

-

Cessation of Fatty Acid Synthesis: The lack of malonyl-CoA halts the elongation of fatty acid chains, which are essential components of cell membranes, cuticular waxes, and storage lipids.

-

Disruption of Membrane Integrity: Without a continuous supply of new fatty acids for the synthesis of phospholipids and glycolipids, the integrity of cellular membranes, including the plasma membrane and organellar membranes, is compromised. This leads to increased membrane permeability and leakage of cellular contents.[1]

-

Inhibition of Growth and Development: The disruption of cell membrane formation and function in the meristematic regions (growing points) leads to a rapid cessation of cell division and elongation, halting root and shoot growth.[2][4]

dot

Caption: Mechanism of action of this compound.

Physiological Effects on Grass Weeds

The biochemical inhibition of ACCase manifests as a series of observable physiological symptoms in susceptible grass weeds, typically appearing within a few days to two weeks after application.[4][5]

-

Growth Cessation: The most immediate effect is the stoppage of new growth.[2]

-

Chlorosis and Necrosis: Young leaves in the whorl often become chlorotic (yellowing) and then necrotic (browning and death) as cell membrane integrity is lost.[5] In some cases, older leaves may develop a purplish discoloration.[2]

-

"Dead Heart" Symptom: The meristematic tissue at the growing points becomes soft, brown, and rotten, a characteristic symptom known as "dead heart."[5]

-

Reduced Photosynthesis: While not a direct inhibitor of photosynthesis, the overall decline in plant health, including chlorophyll degradation and disruption of cellular processes, leads to a reduction in photosynthetic capacity.

-

Oxidative Stress: The disruption of cellular metabolism and membrane integrity can lead to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), causing secondary oxidative damage to cellular components.

Quantitative Data on the Effects of this compound

The efficacy of this compound can be quantified through various dose-response studies and physiological measurements.

Table 1: Whole-Plant Dose-Response to this compound

| Weed Species | Biotype | Parameter | Value | Reference |

| Echinochloa colona (Junglerice) | Susceptible | ED₅₀ (g ai/ha) | 20 | [6] |

| Echinochloa colona (Junglerice) | Resistant | ED₅₀ (g ai/ha) | 249 | [6] |

| Alopecurus myosuroides (Black-grass) | Resistant | GR₅₀ (g ai/ha) | 332.21 |

ED₅₀: The effective dose that causes a 50% reduction in a measured parameter (e.g., growth). GR₅₀: The dose that causes a 50% reduction in growth rate.

Table 2: Inhibition of ACCase by this compound

| Weed Species | Biotype | IC₅₀ (µM) | Reference |

| Alopecurus myosuroides (Black-grass) | Wild-type | ~1 | [7] |

| Alopecurus myosuroides (Black-grass) | Cys-2027 Mutant | ~10-125 | [7] |

| Alopecurus myosuroides (Black-grass) | Gly-2078 Mutant | ~10-125 | [7] |

| Alopecurus myosuroides (Black-grass) | Ala-2096 Mutant | ~10-125 | [7] |

IC₅₀: The concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.

Table 3: Physiological Responses to this compound

| Weed Species | Treatment (g ai/ha) | Parameter | Effect | Reference |

| Perilla frutescens | 1.33 - 7.98 mL/L | Chlorophyll Content | Significantly Reduced | |

| Perilla frutescens | 1.33 - 7.98 mL/L | Photosynthetic Rate | Significantly Reduced | |

| Perilla frutescens | 1.33 - 7.98 mL/L | Stomatal Conductance | Significantly Reduced | |

| Perilla frutescens | 1.33 - 7.98 mL/L | Intercellular CO₂ Conc. | Significantly Increased | |

| Perilla frutescens | 1.33 - 7.98 mL/L | Fv/Fm | Significantly Reduced | |

| Oat | This compound | Superoxide Anion Radical | No substantial increase under drought | |

| Oat | This compound | Hydrogen Peroxide | No substantial increase under drought |

Fv/Fm: Maximum quantum yield of photosystem II photochemistry.

Mechanisms of Resistance

The intensive use of this compound has led to the evolution of resistant populations in several grass weed species. The primary mechanisms of resistance are:

-

Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme, leading to an altered protein structure that reduces the binding affinity of the herbicide.[7] This makes the enzyme less sensitive to inhibition. Several amino acid substitutions in the carboxyltransferase (CT) domain of the ACCase have been identified that confer resistance to aryloxyphenoxypropionate herbicides.[7]

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic detoxification, where the herbicide is more rapidly broken down into non-toxic metabolites by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases.[6]

dot

Caption: Mechanisms of resistance to this compound.

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Radiometric Method)

Objective: To determine the in vitro inhibitory effect of this compound on ACCase activity.

Materials:

-

Fresh or frozen leaf tissue of the target grass weed

-

Extraction buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M DTT, 1 mM PMSF, 1% (w/v) PVP-40

-

Assay buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M DTT

-

Reaction mixture: 5 mM ATP, 5 mM MgCl₂, 50 mM KHCO₃ (containing ¹⁴C-bicarbonate), 0.5 mM Acetyl-CoA

-

This compound stock solutions in acetone

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Enzyme Extraction:

-

Homogenize 1 g of leaf tissue in 5 mL of ice-cold extraction buffer using a pre-chilled mortar and pestle.

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 30,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction tubes containing 50 µL of assay buffer, 10 µL of enzyme extract, and 10 µL of various concentrations of this compound (or acetone for the control).

-

Pre-incubate the tubes at 32°C for 15 minutes.

-

Initiate the reaction by adding 30 µL of the reaction mixture.

-

Incubate at 32°C for 20 minutes.

-

Stop the reaction by adding 20 µL of 6 M HCl.

-

Dry the samples in a fume hood.

-

-

Quantification:

-

Add 500 µL of water to dissolve the residue.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each herbicide concentration relative to the control.

-

Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

-

Chlorophyll Content Determination

Objective: To quantify the effect of this compound on the chlorophyll content of grass weed leaves.

Materials:

-

Fresh leaf tissue

-

80% (v/v) Acetone

-

Spectrophotometer

-

Mortar and pestle

-

Centrifuge

Procedure:

-

Extraction:

-

Weigh approximately 0.1 g of fresh leaf tissue.

-

Grind the tissue in 10 mL of 80% acetone using a mortar and pestle until the tissue is completely white.

-

Transfer the homogenate to a centrifuge tube.

-

Centrifuge at 5,000 x g for 5 minutes.

-

Collect the supernatant.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

-

-

Calculation:

-

Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (Arnon, 1949):

-

Chlorophyll a (mg/g FW) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] x V / (1000 x W)

-

Chlorophyll b (mg/g FW) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] x V / (1000 x W)

-

Total Chlorophyll (mg/g FW) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] x V / (1000 x W)

-

-

Where: A = absorbance at the respective wavelength, V = final volume of the extract (mL), and W = fresh weight of the tissue (g).

-

Measurement of Reactive Oxygen Species (ROS) - Hydrogen Peroxide (H₂O₂) Assay

Objective: To quantify the level of hydrogen peroxide as an indicator of oxidative stress.

Materials:

-

Fresh leaf tissue

-

Trichloroacetic acid (TCA) (0.1% w/v)

-

Potassium phosphate buffer (10 mM, pH 7.0)

-

Potassium iodide (KI) (1 M)

-

Spectrophotometer

Procedure:

-

Extraction:

-

Homogenize 0.5 g of leaf tissue in 5 mL of 0.1% TCA in an ice bath.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Assay:

-

To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.

-

Incubate the mixture in the dark for 1 hour.

-

-

Measurement:

-

Measure the absorbance of the mixture at 390 nm.

-

-

Quantification:

-

Determine the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.

-

dot

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. awiner.com [awiner.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Herbicide Injury – ACCase Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mode and Site of Action of Fenoxaprop-P-ethyl in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-P-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical class. Its herbicidal activity stems from the targeted inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway in susceptible grass species. This guide provides a comprehensive technical overview of the mode and site of action of this compound, detailing its biochemical mechanism, the physiological consequences for the plant, and the basis of its selectivity. Furthermore, it presents quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key pathways and experimental workflows.

Introduction

This compound is widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its efficacy is rooted in its specific interaction with a key enzyme in plant lipid metabolism. Understanding the precise mode and site of action is crucial for optimizing its use, managing the development of resistance, and for the rational design of new herbicidal compounds.

Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action of this compound is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2] ACCase catalyzes the first committed step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[3][4]

The Fatty Acid Biosynthesis Pathway and the Role of ACCase

Fatty acid synthesis is a vital process in plants, providing the building blocks for cell membranes, energy storage molecules (triacylglycerols), and signaling molecules.[5] The process begins with acetyl-CoA and proceeds through a series of reactions to produce long-chain fatty acids. ACCase is the rate-limiting enzyme in this pathway, making it a critical control point.[3]

dot

Caption: Inhibition of the Fatty Acid Biosynthesis Pathway by this compound.

Biochemical Mechanism of Inhibition

This compound itself is a pro-herbicide. Following absorption into the plant, it is rapidly hydrolyzed to its biologically active form, fenoxaprop acid. This active metabolite then binds to the carboxyltransferase (CT) domain of the ACCase enzyme in susceptible grass species.[6] This binding is competitive with the natural substrate, acetyl-CoA, effectively blocking the production of malonyl-CoA and halting fatty acid synthesis.

Site of Action and Translocation

The primary site of action for this compound is the leaves of the target weed.[2] It is a systemic herbicide, meaning that after foliar absorption, it is translocated throughout the plant via the phloem to areas of active growth, primarily the meristematic tissues in the growing points of shoots and roots.[7] This systemic movement ensures that the herbicide reaches the sites where fatty acid synthesis is most critical for new cell growth, leading to the death of the entire plant.

Basis of Selectivity

The selectivity of this compound, which allows it to control grass weeds in broadleaf crops, is attributed to differences in the structure of the ACCase enzyme between these plant groups.[8] In most broadleaf plants, the ACCase enzyme has a structure that is less sensitive to inhibition by aryloxyphenoxypropionate herbicides. Conversely, the ACCase in susceptible grasses possesses a binding site that is highly susceptible to fenoxaprop acid.

Quantitative Data on Efficacy

The efficacy of this compound is quantified using metrics such as the effective dose required to reduce plant growth by 50% (ED₅₀) and the concentration required to inhibit ACCase activity by 50% (IC₅₀). These values can vary depending on the weed species, growth stage, and the presence of resistance.

Table 1: ED₅₀ Values of this compound on Susceptible and Resistant Weed Biotypes

| Weed Species | Biotype | ED₅₀ (g ai/ha) | Resistance Factor (R/S) | Reference |

| Echinochloa colona | Susceptible | 20 | - | [9] |

| Echinochloa colona | Resistant | 249 | 12.5 | [9] |

| Avena fatua | Susceptible | - | - | [10] |

| Avena fatua | Resistant | - | 4.12 - 5.49 | [10] |

| Various Grassy Weeds | Susceptible | 49.7 | - | [11] |

Table 2: IC₅₀ Values for ACCase Inhibition by Fenoxaprop Acid

| Weed Species | Biotype | IC₅₀ (µM) | Resistance Factor (R/S) | Reference |

| Avena fatua | Susceptible (W11) | - | - | [12] |

| Avena fatua | Resistant (W24) | - | 7206.6 | [12] |

| Poa annua | - | - | 10.46 - 11.98 fold higher than susceptible Alopecurus japonicus | [13] |

| Alopecurus myosuroides | Wild-type | - | - | [14] |

| Alopecurus myosuroides | Cys-2027 Mutant | - | 10 - 125 fold higher than wild-type | [14] |

Herbicide Resistance Mechanisms

The evolution of resistance to this compound in weed populations is a significant concern. Resistance can arise from two primary mechanisms:

-

Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme, which alter the herbicide's binding site and reduce its inhibitory effect. A common mutation is the Isoleucine-to-Leucine substitution at position 1781 of the ACCase gene.[13][15] Another reported mutation is the Asp-2078-Gly substitution.[16]

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include reduced herbicide uptake, altered translocation, or, most commonly, enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases.[15][16][17]

dot

Caption: Experimental Workflow for Investigating this compound Resistance.

Experimental Protocols

Protocol for In Vitro ACCase Inhibition Assay (Colorimetric Method)

This protocol is adapted from methodologies that utilize a malachite green-based assay to colorimetrically measure ACCase activity.[18][19]

1. Plant Material and Enzyme Extraction:

- Grow susceptible and potentially resistant weed biotypes under controlled conditions.

- Harvest fresh, young leaf tissue (approximately 1-2 g) and immediately freeze in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

- Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 330 mM sorbitol, 5 mM DTT, 2 mM EDTA, 1 mM PMSF, and 1% (w/v) PVP).

- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

- The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. ACCase Activity Assay:

- Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tricine-KOH pH 8.3, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT), 5 mM ATP, 15 mM NaHCO₃, and 0.5 mM acetyl-CoA.

- Prepare serial dilutions of fenoxaprop acid in the assay buffer.

- In a 96-well microplate, add the enzyme extract, the fenoxaprop acid dilutions (or buffer for control), and initiate the reaction by adding the reaction mixture.

- Incubate the plate at 32°C for 20-30 minutes.

- Stop the reaction by adding perchloric acid.

- The amount of ADP produced (stoichiometric to malonyl-CoA formation) is measured using a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) by monitoring the decrease in NADH absorbance at 340 nm, or by a malachite green-based phosphate assay.

3. Data Analysis:

- Calculate the rate of ACCase activity for each herbicide concentration.

- Express the activity as a percentage of the control (no herbicide).

- Plot the percentage of inhibition against the logarithm of the herbicide concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol for Herbicide Absorption and Translocation Study (Using ¹⁴C-labeled this compound)

This protocol is a generalized procedure based on established methods for studying herbicide movement in plants using radioisotopes.[1][20]

1. Plant Growth and Treatment:

- Grow plants to a specified growth stage (e.g., 3-4 leaf stage) in individual pots.

- Prepare a treatment solution containing a known concentration of ¹⁴C-labeled this compound, formulated as it would be for field application.

- Apply a small, precise volume (e.g., 10 µL) of the radiolabeled herbicide solution to a specific location on a single leaf of each plant using a microsyringe.

2. Harvest and Sample Processing:

- At predetermined time points after treatment (e.g., 6, 24, 48, 72 hours), harvest the plants.

- Carefully wash the treated leaf with a solution (e.g., acetone:water, 1:1 v/v) to remove any unabsorbed herbicide from the leaf surface. The radioactivity in this wash solution is quantified by liquid scintillation counting (LSC).

- Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

3. Quantification of Radioactivity:

- Dry and combust each plant section in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.

- Quantify the radioactivity in each sample using LSC.

4. Data Analysis:

- Absorption: Calculate the total amount of absorbed herbicide by subtracting the amount recovered in the leaf wash from the total amount applied. Express this as a percentage of the total applied.

- Translocation: Calculate the percentage of the absorbed radioactivity that has moved out of the treated leaf into other plant parts.

Conclusion

This compound is a potent and selective herbicide that acts by inhibiting ACCase, a pivotal enzyme in fatty acid biosynthesis. Its efficacy is dependent on its absorption, translocation to meristematic tissues, and the sensitivity of the target ACCase enzyme. The emergence of resistance, through both target-site mutations and non-target-site mechanisms, underscores the importance of continued research into its mode of action. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate interactions between this herbicide and susceptible plant species, aiding in the development of sustainable weed management strategies and the discovery of novel herbicidal compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. bmbri.ca [bmbri.ca]

- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. researchgate.net [researchgate.net]

- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 8. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 9. ars.usda.gov [ars.usda.gov]

- 10. sabraojournal.org [sabraojournal.org]

- 11. isws.org.in [isws.org.in]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound resistance conferred by cytochrome P450s and target site mutation in Alopecurus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]

- 18. cambridge.org [cambridge.org]

- 19. bioone.org [bioone.org]

- 20. METHODOLOGIES TO STUDY THE BEHAVIOR OF HERBICIDES ON PLANTS AND THE SOIL USING RADIOISOTOPES - Advances in Weed Science [awsjournal.org]

Toxicological Effects of Fenoxaprop-P-ethyl on Soil Microbial Communities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-P-ethyl, a widely used post-emergence herbicide for controlling grassy weeds, has a significant impact on the delicate balance of soil microbial ecosystems. This technical guide provides a comprehensive overview of the toxicological effects of this compound on soil microbial communities. It synthesizes current research findings on its impact on microbial biomass, diversity, and enzymatic activities. Detailed experimental protocols for key assessment methods are provided, alongside a discussion of the herbicide's primary mode of action and its downstream consequences for microbial metabolism. This document aims to equip researchers and professionals with the necessary information to understand and evaluate the environmental footprint of this herbicide on non-target soil microorganisms.

Introduction

This compound is an aryloxyphenoxypropionate herbicide valued for its selective control of annual and perennial grass weeds in various broadleaf crops. Its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible plants.[1] While effective in its agricultural application, the introduction of this compound into the soil environment raises concerns about its potential toxicological effects on non-target soil microbial communities. These communities are fundamental to soil health, playing critical roles in nutrient cycling, organic matter decomposition, and overall soil fertility.[2]

In the soil, this compound is relatively non-persistent, with a half-life ranging from approximately 1.45 to 2.30 days.[3][4] However, its primary metabolite, fenoxaprop acid, is more persistent, with a half-life that can exceed 30 days.[3][4] This persistence, coupled with the herbicide's biological activity, necessitates a thorough understanding of its impact on the soil microbiome. This guide will delve into the quantitative effects of this compound on key microbial parameters, provide detailed methodologies for assessing these impacts, and explore the underlying biochemical mechanisms of its toxicity.

Quantitative Effects on Soil Microbial Communities

The application of this compound can lead to significant alterations in the structure and function of soil microbial communities. These effects are often dose-dependent, with higher concentrations generally exhibiting greater inhibitory effects.

Effects on Soil Fungal and Mycorrhizal Communities

Research has demonstrated that this compound has a deleterious impact on soil mycoflora, including beneficial vesicular-arbuscular mycorrhizal (VAM) fungi.[5] The application of this herbicide can lead to a reduction in both the diversity of fungal species and the density of mycorrhizal spores.

Table 1: Effect of this compound on the Number of Soil Fungal Species

| Treatment ( kg/ha ) | 30 Days After Sowing | 60 Days After Sowing | 90 Days After Sowing | 120 Days After Sowing |

| Control (0) | 15 | 16 | 17 | 18 |

| 0.05 (Half Dose) | 12 | 13 | 14 | 15 |

| 0.1 (Recommended Dose) | 10 | 11 | 12 | 13 |

| 0.2 (Double Dose) | 8 | 9 | 10 | 11 |

| Data synthesized from Gupta et al. (2011).[5] |

Table 2: Effect of this compound on Mycorrhizal Spore Number (per 50g soil)

| Treatment ( kg/ha ) | 30 Days After Sowing | 60 Days After Sowing | 90 Days After Sowing | 120 Days After Sowing |

| Control (0) | 155 | 165 | 178 | 190 |

| 0.05 (Half Dose) | 120 | 132 | 145 | 158 |

| 0.1 (Recommended Dose) | 98 | 110 | 123 | 135 |

| 0.2 (Double Dose) | 75 | 88 | 100 | 112 |

| Data synthesized from Gupta et al. (2011).[5] |

Effects on Soil Microbial Biomass and Enzyme Activities

While specific quantitative data for this compound's impact on a wide range of soil enzymes and microbial biomass are limited in publicly available literature, studies on other herbicides provide a comparative context. Generally, herbicides can either inhibit or temporarily stimulate microbial activity, depending on the chemical, its concentration, and the specific microbial populations.[6] For instance, some herbicides have been shown to inhibit dehydrogenase and urease activity, key indicators of overall microbial activity and nitrogen cycling, respectively.[4] Conversely, some microbial groups may utilize the herbicide or its breakdown products as a carbon source, leading to a transient increase in biomass or specific enzyme activities.[7] Further research is needed to provide specific tabular data on the effects of this compound on these crucial soil health indicators.

Experimental Protocols

Accurate assessment of the ecotoxicological effects of this compound on soil microbial communities relies on standardized and reproducible experimental protocols. This section details the methodologies for key analyses.

Soil Microcosm Setup

A soil microcosm study is a controlled laboratory experiment that simulates natural soil conditions to assess the impact of substances like herbicides.

Protocol:

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a field with no recent history of herbicide application.

-

Remove large debris and roots, and sieve the soil through a 2 mm mesh.

-

Homogenize the sieved soil thoroughly.

-

Determine the water holding capacity (WHC) of the soil. Adjust the soil moisture to 40-60% of WHC and pre-incubate in the dark at a constant temperature (e.g., 25°C) for 7-10 days to allow the microbial community to stabilize.

-

-

Herbicide Application:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetone or ethanol) and then dilute with deionized water.

-

Apply the herbicide solution evenly to the soil samples to achieve the desired concentrations (e.g., recommended field rate, 2x, and 10x field rate).

-

A control group should be treated with the same amount of solvent and water without the herbicide.

-

-

Incubation:

-

Place the treated soil samples in sterile containers (e.g., glass jars) and cover with a perforated lid to allow for gas exchange.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7, 14, 28, and 56 days).

-

Maintain soil moisture by periodically adding sterile deionized water.

-

-

Sampling:

-

At each sampling time point, collect triplicate soil samples from each treatment group for microbial analysis.

-

Microbial Biomass Carbon (Chloroform Fumigation-Extraction)

This method is widely used to estimate the carbon content of the soil microbial biomass.[8][9][10]

Protocol:

-

Sample Preparation:

-

Take two fresh soil subsamples (e.g., 10 g each). One will be fumigated, and the other will serve as the non-fumigated control.

-

-

Fumigation:

-

Place the fumigation subsample in a vacuum desiccator containing a beaker with ethanol-free chloroform and boiling chips.

-

Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours.

-

After incubation, remove the chloroform vapor by repeated evacuations.

-

-

Extraction:

-

Extract both the fumigated and non-fumigated soil samples with a 0.5 M K₂SO₄ solution (1:4 soil-to-extractant ratio) by shaking for 30-60 minutes.

-

Filter the extracts through a Whatman No. 42 filter paper.

-

-

Analysis:

-

Determine the total organic carbon (TOC) in the extracts using a TOC analyzer.

-

-

Calculation:

-

Microbial Biomass C (µg C/g soil) = (C in fumigated extract - C in non-fumigated extract) / kEC

-

Where kEC is a correction factor, typically 0.45.

-

-

Dehydrogenase Activity Assay

Dehydrogenase activity is a reliable indicator of the overall oxidative activity of soil microorganisms.[11][12]

Protocol:

-

Reaction Mixture:

-

To 1 g of fresh soil, add 0.2 mL of a 3% aqueous solution of 2,3,5-triphenyltetrazolium chloride (TTC).

-

Add 0.5 mL of a 1% glucose solution as a substrate.

-

Incubate the mixture in the dark at 37°C for 24 hours.

-

-

Extraction:

-

After incubation, stop the reaction and extract the triphenyl formazan (TPF) formed with 10 mL of methanol by shaking for 1 minute and then allowing it to stand for 1 hour.

-

-

Quantification:

-

Centrifuge the mixture and measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

-

Calculate the amount of TPF formed by comparing the absorbance to a standard curve.

-

Results are typically expressed as µg TPF/g soil/24 h.

-

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis provides a quantitative measure of the viable microbial biomass and a profile of the microbial community structure.[13][14]

Protocol:

-

Lipid Extraction:

-

Extract lipids from freeze-dried soil samples (e.g., 1-3 g) using a one-phase chloroform-methanol-citrate buffer extractant.

-

-

Fractionation:

-

Separate the lipid classes (neutral lipids, glycolipids, and phospholipids) using solid-phase extraction (SPE) columns.

-

Elute the phospholipids with methanol.

-

-

Methanolysis:

-

Convert the phospholipid fatty acids to fatty acid methyl esters (FAMEs) by mild alkaline methanolysis.

-

-

Analysis:

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

-

Identify and quantify individual FAMEs based on their retention times and mass spectra, comparing them to known standards.

-

-

Data Interpretation:

-

Use specific PLFA biomarkers to quantify different microbial groups (e.g., bacteria, fungi, actinomycetes).

-

Calculate diversity indices (e.g., Shannon, Simpson) from the PLFA profiles.

-

Mechanism of Action and Signaling Pathways

The primary toxicological effect of this compound on non-target microorganisms stems from its inhibition of acetyl-CoA carboxylase (ACCase).[15] This enzyme catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA.[16]

Inhibition of Acetyl-CoA Carboxylase

In bacteria and the plastids of plants, ACCase is a multi-subunit enzyme complex. This compound binds to the carboxyltransferase (CT) domain of this complex, preventing the transfer of a carboxyl group to acetyl-CoA.[11] This blockage halts the production of malonyl-CoA, a critical building block for the synthesis of fatty acids.

Downstream Metabolic Consequences and Potential Signaling

The inhibition of fatty acid biosynthesis has profound consequences for microbial cells. Fatty acids are essential components of cell membranes, and their depletion can compromise membrane integrity and function. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

While specific signaling pathways in soil microbes directly triggered by this compound are not well-documented, the disruption of fatty acid synthesis is known to initiate broader stress responses. In fungi, for instance, lipid signaling pathways are integral to processes like hyphal formation and virulence.[8] The disruption of fatty acid and lipid homeostasis can interfere with these pathways. For example, quorum-sensing molecules, which are often lipid-based, can be affected, leading to altered gene expression related to stress responses and morphogenesis, potentially involving MAP kinase and other signaling cascades.[8]

Conclusion

This compound, while an effective herbicide, exerts tangible toxicological pressure on soil microbial communities. The available evidence points to a notable reduction in fungal diversity and mycorrhizal spore counts in a dose-dependent manner. Although comprehensive quantitative data for its impact on microbial biomass and a wide array of enzyme activities are still emerging, the established mechanism of ACCase inhibition provides a clear biochemical basis for its disruptive potential. The inhibition of fatty acid synthesis fundamentally compromises cell membrane integrity and is likely to trigger broad cellular stress responses.

For researchers and professionals in drug and pesticide development, a thorough understanding of these effects is paramount for designing more environmentally benign alternatives and for conducting robust risk assessments. The detailed experimental protocols provided in this guide offer a framework for standardized evaluation of the ecotoxicological footprint of this compound and other agrochemicals on the vital soil microbiome. Future research should focus on generating more extensive quantitative data and elucidating the specific signaling cascades affected in non-target soil microorganisms to enable a more complete understanding of the environmental consequences of this widely used herbicide.

References

- 1. researchgate.net [researchgate.net]

- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 3. Degradation of this compound and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. isws.org.in [isws.org.in]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. 2.2.1 Soil microbial biomass – C, N, and P – ClimEx Handbook [climexhandbook.w.uib.no]

- 8. Lipid Signaling in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Targeting fungal lipid synthesis for antifungal drug development and potentiation of contemporary antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lipid Biosynthesis as an Antifungal Target [mdpi.com]

- 14. [PDF] Structure, Mechanism, and Disease Implications of Acetyl CoA Carboxylase: A Mini-review | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Structure, function and selective inhibition of bacterial acetyl-coa carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate and degradation pathways of Fenoxaprop-P-ethyl

For Researchers, Scientists, and Drug Development Professionals

Fenoxaprop-P-ethyl, the herbicidally active R-enantiomer of fenoxaprop-ethyl, is a selective post-emergence herbicide widely used for the control of annual and perennial grass weeds in various crops.[1][2] Its environmental persistence and degradation are critical factors in assessing its ecological impact. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the transformation processes.

Abiotic and Biotic Degradation Pathways

This compound is subject to degradation in the environment through several abiotic and biotic processes, primarily hydrolysis, photolysis, and microbial degradation. These processes transform the parent compound into various metabolites, influencing its overall persistence and potential toxicity.

Hydrolysis

The hydrolysis of this compound is highly dependent on pH.[3][4][5] The degradation kinetics generally follow first-order kinetics.[3][4][5] In neutral conditions, the herbicide is relatively stable. However, its degradation is accelerated in both acidic and alkaline environments.[3][4][5]

Two distinct hydrolysis pathways have been identified:

-

Acidic Conditions (pH 4-5): Under acidic conditions, the primary degradation mechanism involves the cleavage of the benzoxazolyl-oxy-phenyl ether linkage. This results in the formation of two main products: ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[3][4][5]

-

Alkaline Conditions (pH 8-10): In basic solutions, the ester bond of this compound is broken down, leading to the formation of its herbicidally active acid form, fenoxaprop-p (FA).[3][4][5]

-

Neutral Conditions (pH 6-7): Both degradation pathways can occur concurrently in neutral media.[3][4][5]

The degradation of this compound can also be catalyzed by clay surfaces, with the specific degradation products being influenced by the nature of the exchangeable cations on the clay. For instance, on Fe³⁺ and Al³⁺ clays, the herbicide hydrolyzes to 6-chlorobenzoxazolinone and ethyl 2-(4-hydroxyphenoxy)propanoate, while on Ca²⁺ and Na⁺ clays, fenoxaprop acid is the main product.[6]

Photolysis

This compound undergoes phototransformation in water.[7] Irradiation with both simulated solar light (λ > 290 nm) and UV light (λ > 200 nm) leads to its degradation.[8] The photodegradation process can be enhanced by the presence of photosensitizers like acetone.[8]

Photodegradation of this compound results in a variety of products through several reaction mechanisms, including:

-

Rearrangement

-

De-esterification

-

Dechlorination

-

Photohydrolysis

-

Breakdown of the ether linkages[8]

Key photoproducts identified include fenoxaprop-p (FA), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP).[8]

Microbial Degradation

Microbial activity plays a significant role in the degradation of this compound in soil and aquatic environments. In soil, the primary degradation pathway is the rapid hydrolysis of the ester linkage to form fenoxaprop acid (FA).[9][10] This process is primarily mediated by soil microorganisms.[10] Further degradation of fenoxaprop acid can occur, eventually leading to the formation of 4-(6-chloro-2-benzoxazolyloxy)phenol and chlorobenzoxazolone, and ultimately mineralization to CO2.

Several bacterial strains have been identified that can utilize this compound as a carbon source, including species of Alcaligenes and Rhodococcus.[11][12] These microorganisms can effectively degrade the herbicide, with degradation kinetics often following first-order models.[12]

Quantitative Data on Degradation

The rate of this compound degradation is influenced by various environmental factors. The following tables summarize the available quantitative data on its half-life under different conditions.

Table 1: Hydrolysis Half-life of this compound in Aqueous Solutions

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4.0 | 30 | 3.2 | [3] |

| 5.0 | 30 | Not specified | [3] |

| 6.0 | 30 | 19 | [3] |

| 7.0 | Not specified | Stable | [13] |

| 9.0 | Not specified | Rapid hydrolysis | [13] |

| 9.1 | Not specified | 0.35 (8.3 hours) | [14] |

| 10.0 | 30 | 0.07 | [3] |

Table 2: Photolysis Half-life of this compound in Water

| Water Type | Conditions | Half-life (hours) | Reference |

| Sterile, distilled | Laboratory | 269 ± 19 | [14] |

| Field water | Field | 29 ± 2 | [14] |

| Milli-Q water | Sunlight | 403.2 (16.8 days) | [15] |

| Acidic buffer (pH 5.0) | Sunlight | 422.4 (17.6 days) | [15] |

| Neutral buffer (pH 7.0) | Sunlight | 480 (20 days) | [15] |

| Basic buffer (pH 9.0) | Sunlight | 48 (2.0 days) | [15] |

Table 3: Dissipation Half-life of this compound in Soil

| Soil Type | Conditions | Half-life (days) | Reference |

| Not specified | Aerobic | Not specified, rapid conversion to fenoxaprop-P | [7] |

| Wheat field soil | Field | 1.45 - 2.30 | [16][17] |

| Wheat field soil (Beijing) | Field | 2.36 | [18] |

| Wheat field soil (Hubei) | Field | 1.79 | [18] |

| Not specified | Aerobic | 9 | [19] |

| Not specified | Anaerobic | 30 | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to study the degradation of this compound.

Hydrolysis Studies

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at a range of pH values (e.g., 4, 5, 7, 9, 10).

-

Spiking: A stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) is added to the buffer solutions to achieve a desired initial concentration. The volume of the organic solvent should be kept to a minimum (e.g., <1%) to avoid co-solvent effects.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 30°C).

-

Sampling: Aliquots are withdrawn at predetermined time intervals.

-

Analysis: The concentration of this compound and its degradation products in the samples is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: The degradation kinetics are determined by plotting the natural logarithm of the this compound concentration versus time. The half-life is calculated from the first-order rate constant.

Photolysis Studies

Objective: To investigate the photodegradation of this compound in aqueous solutions under simulated or natural sunlight.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in sterile, purified water (e.g., Milli-Q) or buffered solutions.

-

Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to block wavelengths below 290 nm) or to natural sunlight. Dark controls, wrapped in aluminum foil, are run in parallel to account for any abiotic degradation not due to light.

-

Sampling: Samples are collected at various time points during the irradiation period.

-

Analysis: The samples are analyzed by HPLC or LC-MS/MS to quantify the remaining this compound and identify and quantify the photoproducts.

-

Data Analysis: The photodegradation rate and half-life are calculated from the disappearance of the parent compound over time, after correcting for any degradation in the dark controls.

Soil Degradation Studies

Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory or field conditions.

Methodology:

-

Soil Collection and Characterization: Collect fresh soil samples from a relevant agricultural area. The soil is typically sieved and characterized for properties such as pH, organic matter content, and texture.

-

Treatment: A solution of this compound (often ¹⁴C-labeled for metabolite tracking) is applied to the soil samples to achieve a specific concentration. The soil moisture is adjusted to a certain level (e.g., 50-75% of field capacity).

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature. For aerobic studies, the flasks are kept open to the air or aerated. For anaerobic studies, the soil is flooded, and the headspace is purged with an inert gas like nitrogen.

-

Extraction: At various time intervals, soil subsamples are extracted with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Analysis: The extracts are analyzed by techniques such as HPLC, Liquid Scintillation Counting (for radiolabeled studies), and LC-MS/MS to determine the concentration of the parent compound and its metabolites.

-

Data Analysis: The dissipation half-life of this compound and the formation and decline of its metabolites are determined by plotting their concentrations over time.

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound.

Caption: Hydrolysis pathways of this compound under different pH conditions.

Caption: Simplified photolysis pathway of this compound in water.

Caption: Primary microbial degradation pathway of this compound in soil.

References

- 1. qascf.com [qascf.com]

- 2. This compound (Ref: AE F046360) [sitem.herts.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Evolution of toxicity upon hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ars.usda.gov [ars.usda.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biodegradation of this compound by bacteria isolated from sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. Environmental persistence and fate of fenoxaprop‐ethyl | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 15. rroij.com [rroij.com]

- 16. Degradation of this compound and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. dnr.wisconsin.gov [dnr.wisconsin.gov]

The Unseen Toll: Fenoxaprop-P-ethyl's Impact on Soil's Living Architecture

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Non-Target Effects of Fenoxaprop-P-ethyl on Soil Organisms and Mycoflora.

Introduction: this compound, a widely utilized post-emergence herbicide for controlling grassy weeds, plays a crucial role in modern agriculture. However, its application raises significant concerns regarding its impact on the delicate and complex ecosystem residing within the soil. This technical guide provides a comprehensive analysis of the current scientific understanding of this compound's effects on non-target soil organisms and mycoflora. By synthesizing available quantitative data, detailing experimental methodologies, and visualizing key biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the environmental footprint of this herbicide and to inform the development of more sustainable agricultural practices.

Executive Summary

This compound exerts a demonstrable, albeit complex, influence on the soil biosphere. The parent compound undergoes rapid degradation in the soil, with a half-life of approximately 0.5 to 2.3 days, transforming into its more persistent and herbicidally active metabolite, fenoxaprop acid, which can persist for over 30 days.[1][2][3] This persistence has implications for the long-term exposure of soil biota.

The primary mode of action for this compound is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible plants. While this mechanism is selective for grasses, its potential for non-target effects on soil microorganisms that also possess this enzyme warrants careful consideration.

Studies indicate a general deleterious effect of this compound on soil mycoflora, including a reduction in the diversity and population of beneficial fungi, particularly Vesicular Arbuscular Mycorrhizae (VAM).[4] The impact is often dose-dependent, with higher concentrations leading to more significant reductions in fungal populations and root colonization. While quantitative data on soil microbial biomass and specific enzyme activities are not abundant in readily available literature, the existing evidence points towards a disruptive potential that merits further investigation. The herbicide is classified as moderately toxic to earthworms, crucial engineers of soil health.

This guide will delve into the specifics of these impacts, presenting the available data in a structured format, outlining the experimental protocols used to generate this knowledge, and providing visual representations of the key biological and experimental processes.

Data Presentation: Quantitative Effects of this compound

While comprehensive quantitative data in tabular format is not consistently available across the reviewed literature, the following tables summarize the key findings on the impact of this compound on various soil parameters.

Table 1: Effect of this compound on Soil Mycoflora (Qualitative)

| Fungal Group/Species | Observed Effect | Concentration Dependence | Reference |

| General Soil Fungi | Reduction in qualitative diversity | Yes, especially at 2x recommended rate | [4] |

| VAM Fungi | Significant inhibitory effect on spore number and root colonization | Yes, inversely proportional to concentration | [4] |

| Aspergillus flavus, A. fumigatus, A. niger, Curvularia lunata, Alternaria alternata, Penicillium chrysogenum, Trichoderma viride, Mucor racemosus | Resistant to this compound application | Present at all tested concentrations | [4] |

| Aspergillus ruber, Aureobasidium sp., Humicola sp., Trichosporium sp. | Very sensitive to this compound application | Not observed even at the lowest concentration | [4] |

| Acaulospora laevis, Glomus fasciculatum, G. macrocarpum, G. mosseae | Resistant to this compound application | Observed at higher concentrations | [4] |

| Acaulospora sp., Glomus versiforme, G. multicaulis, G. pallidum | Sensitive to this compound application | Absent at higher concentrations | [4] |

Table 2: Degradation and Persistence of this compound and its Metabolite

| Compound | Half-life in Soil (t½) | Persistence | Reference |

| This compound | 0.5 - 2.3 days | Low | [1][3] |

| Fenoxaprop acid | > 30 days | High | [1][3] |

Table 3: Acute Toxicity of this compound to Earthworms

| Species | Endpoint | Value | Classification | Reference |

| Eisenia fetida | 14-day LC50 | >1000 mg/kg dry soil | Not classified as acutely toxic under test conditions | [5] |

| Eisenia foetida | - | - | Moderately toxic | [6] |

Note: While one study indicates an LC50 >1000 mg/kg, other sources classify the herbicide as moderately toxic to earthworms, suggesting that sublethal effects or impacts under different environmental conditions may be of concern.

Experimental Protocols

A thorough understanding of the impact of this compound requires a detailed examination of the methodologies employed in its study. The following sections outline the key experimental protocols cited in the literature.

Assessment of Soil Mycoflora

-

Warcup's Soil Plate Method: Used for the qualitative analysis of soil mycoflora. This method involves plating small quantities of soil directly onto a nutrient agar medium to allow for the growth and subsequent identification of fungal colonies.[4]

-

Wet Sieving and Decanting Technique: Employed for the isolation of Vesicular Arbuscular Mycorrhizal (VAM) fungal spores from soil samples. This technique separates spores from soil particles based on their size and density.[4]

-

Rapid Clearing and Staining Technique: Utilized for the estimation of VAM fungal root colonization. Plant roots are cleared of their cellular contents and then stained to visualize the internal structures of the mycorrhizal fungi.[4]

Determination of Soil Microbial Biomass

-

Chloroform Fumigation-Extraction (CFE) Method: A standard method to estimate soil microbial biomass carbon (MBC) and nitrogen (MBN). The protocol involves two sets of soil samples. One set is fumigated with chloroform to lyse microbial cells, releasing their cellular contents. The second set serves as a non-fumigated control. Both sets are then extracted with a salt solution (e.g., 0.5 M K₂SO₄), and the amount of carbon and nitrogen in the extracts is determined. The difference in C and N between the fumigated and non-fumigated samples is proportional to the microbial biomass.[7][8][9]

Measurement of Soil Enzyme Activity

-

Dehydrogenase Activity (DHA) Assay: This assay measures the activity of intracellular dehydrogenase enzymes, which are indicative of overall microbial activity. The most common method involves the use of 2,3,5-triphenyltetrazolium chloride (TTC) as an artificial electron acceptor. Dehydrogenase enzymes in living microbial cells reduce the colorless TTC to the red-colored triphenyl formazan (TPF), which is then extracted and quantified spectrophotometrically.[10][11]

-

Urease and Phosphatase Activity Assays: These assays measure the activity of enzymes involved in nitrogen and phosphorus cycling, respectively. They typically involve incubating soil samples with a specific substrate (urea for urease, p-nitrophenyl phosphate for phosphatase) and measuring the rate of product formation.[12]

Earthworm Acute Toxicity Testing

-

OECD Guideline 207: This internationally recognized guideline details the protocol for assessing the acute toxicity of chemicals to earthworms (Eisenia fetida). The test involves exposing adult earthworms to a range of concentrations of the test substance mixed into a standardized artificial soil. Mortality is assessed at 7 and 14 days, and the median lethal concentration (LC50) is calculated.[2][13][14][15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Discussion and Future Directions

The available evidence clearly indicates that this compound is not inert in the soil environment and has the potential to disrupt the delicate balance of the soil microbial community. The deleterious effects on mycoflora, particularly VAM fungi, are of significant concern given their crucial role in plant nutrient uptake and overall soil health.[4] The persistence of the fenoxaprop acid metabolite suggests that even after the parent compound has degraded, a biologically active substance remains in the soil for an extended period.[1][3]

A significant knowledge gap exists in the form of comprehensive, quantitative data on the effects of this compound on a wider range of soil microbial parameters. Future research should prioritize:

-